

# 2-Bromo-3-chloropyridine-4-boronic Acid: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 2-Bromo-3-chloropyridine-4-boronic acid

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential applications of **2-Bromo-3-chloropyridine-4-boronic acid**. This compound is a valuable building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex molecular architectures.

## Core Physicochemical Properties

**2-Bromo-3-chloropyridine-4-boronic acid** is a halogenated pyridine derivative containing a boronic acid functional group. Its unique substitution pattern makes it a versatile reagent for introducing a 2-bromo-3-chloropyridin-4-yl moiety into various organic molecules. The physicochemical properties are summarized in the table below. It is important to note that while some experimental data is available for related compounds, certain properties for this specific molecule are predicted.

| Property          | Value  | Source    |
|-------------------|--|-----------|
| Molecular Formula | C <sub>5</sub> H <sub>4</sub> BBrClNO <sub>2</sub>                       | [1][2][3] |
| Molecular Weight  | 236.26 g/mol   | [1][2][3] |
| CAS Number        | 1003043-31-9   | [4][5]    |
| Appearance        | White to off-white solid<br>(predicted)                                  |           |
| Melting Point     | Data not available   |           |
| Boiling Point     | 399.9 ± 52.0 °C (Predicted)  |           |
| Density           | 1.90 ± 0.1 g/cm <sup>3</sup> (Predicted)                                 |           |
| pKa               | Data not available   |           |
| Solubility        | Soluble in organic solvents<br>such as methanol and DMSO<br>(predicted). |           |

## Spectroscopic Data

Detailed spectral data, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are typically available from commercial suppliers.[6] The expected spectral characteristics are outlined below:

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the pyridine ring. The chemical shifts will be influenced by the electronegative bromine and chlorine atoms and the boronic acid group.
- <sup>13</sup>C NMR: The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The carbons bearing the bromine, chlorine, and boron substituents will exhibit characteristic chemical shifts.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (<sup>79</sup>Br and <sup>81</sup>Br in an

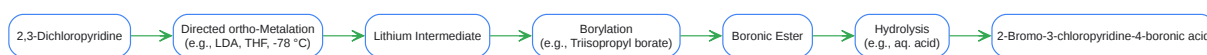
approximate 1:1 ratio) and chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in an approximate 3:1 ratio) will be a key feature for identification.

- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the O-H stretching of the boronic acid group (around  $3300\text{--}2500\text{ cm}^{-1}$ ), B-O stretching (around  $1350\text{ cm}^{-1}$ ), and C-Br and C-Cl stretching frequencies.

## Synthesis and Reactivity

The synthesis of **2-Bromo-3-chloropyridine-4-boronic acid** typically involves a multi-step sequence. A common strategy is the ortho-lithiation of a substituted pyridine precursor followed by borylation with a trialkyl borate.

## Generalized Synthetic Workflow



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Caption: Generalized workflow for the synthesis of pyridine boronic acids.

## Reactivity in Suzuki-Miyaura Coupling

**2-Bromo-3-chloropyridine-4-boronic acid** is an excellent coupling partner in Suzuki-Miyaura reactions.<sup>[7]</sup> This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. The presence of two different halogen atoms (Br and Cl) allows for the potential for selective, sequential cross-coupling reactions under different catalytic conditions.

## Experimental Protocols

The following are generalized experimental protocols for the use of **2-Bromo-3-chloropyridine-4-boronic acid** in a Suzuki-Miyaura coupling reaction. These protocols should be optimized for specific substrates and reaction scales.

## General Procedure for Suzuki-Miyaura Coupling

- **Reaction Setup:** In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine **2-Bromo-3-chloropyridine-4-boronic acid** (1.0 equiv.), the desired aryl or heteroaryl halide (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 0.05 equiv.), and a base (e.g., K<sub>2</sub>CO<sub>3</sub>, 2.0 equiv.).
- **Solvent Addition:** Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water).
- **Reaction Execution:** Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.



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Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

## Applications in Drug Discovery and Development

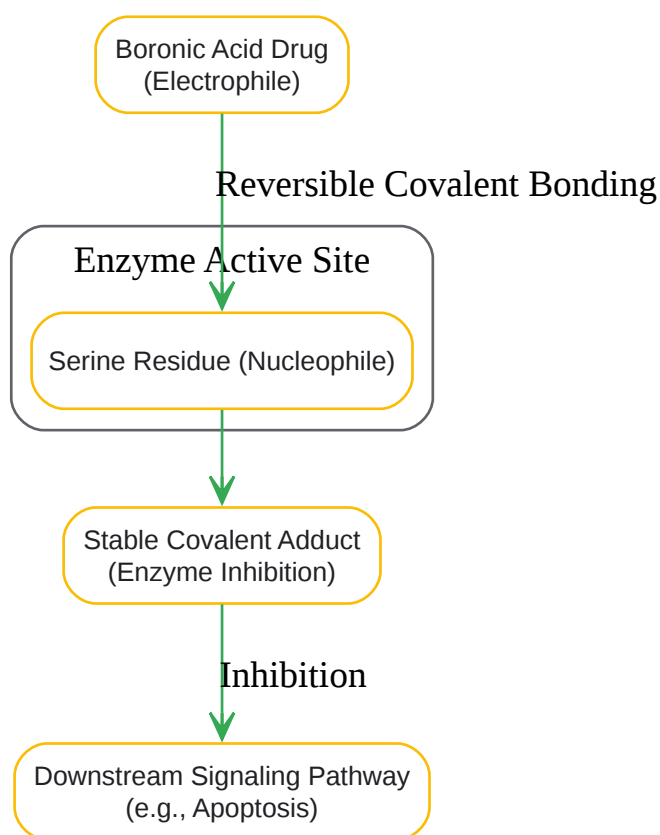
Boronic acids are a privileged class of compounds in medicinal chemistry, with several FDA-approved drugs containing this moiety (e.g., Bortezomib, Ixazomib).[8] They often act as enzyme inhibitors by forming a stable, covalent bond with a catalytic serine or threonine residue in the active site of the target protein.[8]

The pyridine scaffold is also a common feature in many biologically active molecules.[9] Therefore, **2-Bromo-3-chloropyridine-4-boronic acid** serves as a valuable building block for the synthesis of novel drug candidates. The bromo and chloro substituents provide

opportunities for further chemical modifications to explore the structure-activity relationship (SAR) of a lead compound.

## Potential Signaling Pathway Interaction

While the specific biological targets of compounds derived from **2-Bromo-3-chloropyridine-4-boronic acid** are not yet defined, a common mechanism of action for boronic acid-containing drugs is the inhibition of proteasomes or other serine proteases.



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Caption: General mechanism of serine protease inhibition by a boronic acid.

## Stability and Storage

Boronic acids are generally stable compounds but can be prone to dehydration to form cyclic boroxines, especially upon prolonged storage or heating. For long-term storage, it is recommended to keep **2-Bromo-3-chloropyridine-4-boronic acid** in a cool, dry, and dark place under an inert atmosphere.

In conclusion, **2-Bromo-3-chloropyridine-4-boronic acid** is a highly functionalized building block with significant potential in synthetic chemistry, particularly for the development of new pharmaceutical agents. Its versatile reactivity in cross-coupling reactions, combined with the biological significance of the pyridine and boronic acid moieties, makes it a compound of high interest for researchers in both academia and industry.

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